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Compound of Interest

Methyl 3-acetamidothiophene-2-
Compound Name:
carboxylate

Cat. No. B186505

This guide provides a comparative analysis of the X-ray crystal structures of Methyl 3-
aminothiophene-2-carboxylate, a key precursor, and a related compound, N-(3-Cyanothiophen-
2-yl)-2-(thiophen-2-yl)acetamide. This information is valuable for researchers, scientists, and
professionals in drug development working with thiophene-based molecular scaffolds. The data
presented offers insights into the structural properties that influence molecular conformation
and crystal packing.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for Methyl 3-aminothiophene-2-
carboxylate, providing a baseline for understanding the structural characteristics of this class of
compounds.
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Methyl 3-aminothiophene-2-

Parameter carboxylate[1]
Chemical Formula CesH7NO2S
Crystal System Monoclinic
Space Group P2i/c

a (A 16.338(3)
b (A) 11.459(2)
c (A 11.536(2)
a (°) 90

B(°) 94.75(3)

y (©) 90
Volume (A3) 2150.3(7)
VA 12
Density (calculated) (Mg/m3) 1.458
Absorption Coefficient (mm~1) 0.358
F(000) 984

Structural Insights

Methyl 3-aminothiophene-2-carboxylate crystallizes in the monoclinic P21/c space group with
three independent molecules in the asymmetric unit. The crystal packing is primarily stabilized
by N—-H---O and N-H---N hydrogen bond interactions.[1] Additionally, weaker C—H---S and C-
H---Cg (where Cgq is the centroid of the thiophene ring) interactions contribute to the three-
dimensional supramolecular architecture.[1] An interesting feature is the presence of an
intramolecular N—H---O=C hydrogen bond, which forms an S(6) ring motif in all three
independent molecules.[1]

In comparison, the related molecule, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide,
also crystallizes in a monoclinic space group (P21/c). Its crystal structure is stabilized by C—
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H---N and N-H---N hydrogen bonds, forming centrosymmetric R22(12) and R22(16) ring motifs.
[2] The dihedral angle between the two thiophene rings in this molecule is 74.27(10)°.[2]

Experimental Protocols

Synthesis and Crystallization of Methyl 3-
aminothiophene-2-carboxylate
Synthesis: Methyl 3-aminothiophene-2-carboxylate is a key intermediate in various synthetic

pathways.[1]

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation
of a solution of the compound.[3]

X-ray Data Collection and Structure Refinement

Data for Methyl 3-aminothiophene-2-carboxylate was collected on a Bruker SMART APEX I
CCD area-detector diffractometer with graphite-monochromated MoKa radiation (A = 0.71073
A) at a temperature of 296(2) K. The structure was solved by direct methods and refined by full-
matrix least-squares on F2.

Synthesis and Crystallization of N-(3-Cyanothiophen-2-
yl)-2-(thiophen-2-yl)acetamide
Synthesis: This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with

activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction.[2]

Crystallization: The crystallization method for this specific derivative is not detailed in the
provided search results.

Visualizations

The following diagrams illustrate the experimental workflow for single-crystal X-ray diffraction
and a logical diagram of the key intermolecular interactions stabilizing the crystal structure of
Methyl 3-aminothiophene-2-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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